3-[8-(Trichlorosilyl)octyl]-1H-pyrrole
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Overview
Description
3-[8-(Trichlorosilyl)octyl]-1H-pyrrole is a unique organosilicon compound characterized by the presence of a trichlorosilyl group attached to an octyl chain, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole typically involves the reaction of 1H-pyrrole with 8-bromo-1-octene in the presence of a base to form 3-(8-bromo-octyl)-1H-pyrrole. This intermediate is then reacted with trichlorosilane under specific conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[8-(Trichlorosilyl)octyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to hydrolysis and the formation of silanols
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace the trichlorosilyl group.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Water or Moisture: For hydrolysis reactions
Major Products Formed
Silanols: Formed from the hydrolysis of the trichlorosilyl group.
Substituted Pyrroles: Formed from substitution reactions
Scientific Research Applications
3-[8-(Trichlorosilyl)octyl]-1H-pyrrole has diverse applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Chemistry: Acts as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of 3-[8-(Trichlorosilyl)octyl]-1H-pyrrole involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in cross-linking reactions. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to its bioactivity and material properties .
Comparison with Similar Compounds
Similar Compounds
Octyltrichlorosilane: Similar in structure but lacks the pyrrole ring.
3-(Trichlorosilyl)propyl methacrylate: Contains a trichlorosilyl group but with a different organic backbone
Uniqueness
3-[8-(Trichlorosilyl)octyl]-1H-pyrrole is unique due to the combination of the trichlorosilyl group and the pyrrole ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
657367-88-9 |
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Molecular Formula |
C12H20Cl3NSi |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
trichloro-[8-(1H-pyrrol-3-yl)octyl]silane |
InChI |
InChI=1S/C12H20Cl3NSi/c13-17(14,15)10-6-4-2-1-3-5-7-12-8-9-16-11-12/h8-9,11,16H,1-7,10H2 |
InChI Key |
KBMJOGINRYRMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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